molecular formula C10H8O4 B6151816 5-methoxy-1-benzofuran-7-carboxylic acid CAS No. 35700-50-6

5-methoxy-1-benzofuran-7-carboxylic acid

Cat. No.: B6151816
CAS No.: 35700-50-6
M. Wt: 192.2
InChI Key:
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Description

5-methoxy-1-benzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family. . The unique structure of this compound makes it an interesting subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-benzofuran-7-carboxylic acid typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-methoxy-1-benzofuran-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Psoralen
  • 8-methoxypsoralen
  • Angelicin

Uniqueness

5-methoxy-1-benzofuran-7-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring.

Properties

CAS No.

35700-50-6

Molecular Formula

C10H8O4

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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